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Cat. No.: B1150245 Get Quote

Executive Summary
The precise spatiotemporal control of ATP-mediated signaling requires photolabile precursors

("caged" ATP) that are biologically inert until activated by light. DMNPE-ATP (P^3^-[1-(4,5-

dimethoxy-2-nitrophenyl)ethyl]-ATP) represents a significant evolution over earlier nitrobenzyl

variants (like NPE-ATP), offering a higher extinction coefficient and faster release kinetics.

This guide details the optical requirements for maximizing the quantum efficiency of DMNPE-

ATP uncaging while minimizing phototoxicity. It provides a validated protocol for preparing,

handling, and photolyzing DMNPE-ATP in live-cell environments, specifically targeting P2X

receptor kinetics and intracellular energy dynamics.

Photochemical Mechanisms[1]
To optimize the laser source, one must understand the chromophore's physics. DMNPE-ATP

relies on the photochemistry of the 4,5-dimethoxy-2-nitrobenzyl group. Upon photon

absorption, the molecule undergoes an intramolecular redox reaction (Norrish Type II

mechanism), cleaving the C-O bond connecting the caging group to the

-phosphate of ATP.

The Photolysis Pathway
The efficiency of this reaction depends on the Quantum Yield (
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) and the Molar Extinction Coefficient (

).[1] DMNPE improves upon NPE primarily through a 4-5 fold increase in

, meaning it absorbs photons much more avidly, allowing for lower laser power and reduced
cell damage.
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Figure 1: Photochemical pathway of DMNPE-ATP uncaging. The rate-limiting step is often the

dark hydrolysis of the aci-nitro intermediate.

Optical Configuration & Wavelength Selection
Selecting the correct wavelength is a balance between absorption efficiency and biological

transparency.

One-Photon Uncaging (UV)
The DMNPE chromophore has an absorption maximum (

) near 355 nm.

Optimal Source: frequency-tripled Nd:YAG laser (355 nm). This matches the peak absorption

almost perfectly.

Secondary Source: High-power UV LEDs or Diode Lasers (365 nm). Efficiency drops slightly

(~85-90% of peak), but is highly effective and often cheaper.

Avoid: 405 nm lasers. While DMNPE has a "tail" of absorption at 405 nm, the cross-section

is low. Uncaging at 405 nm requires high power intensities that induce significant

phototoxicity and reactive oxygen species (ROS) generation in cells.

Two-Photon Uncaging (2PL)
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For subcellular resolution (e.g., single dendritic spines), Two-Photon Excitation (2PE) is

required. The 2PE cross-section (

) for nitrobenzyl groups typically peaks at exactly

.

Optimal Wavelength:720–740 nm.[2]

Laser Source: Ti:Sapphire femtosecond laser.[3]

Power Considerations: DMNPE has a modest 2P cross-section (~0.1 GM). High photon flux

is required, but wavelengths <700 nm should be avoided to prevent DNA damage.

Comparative Optical Data
Parameter DMNPE-ATP NPE-ATP

Practical
Implication

(1P) 355 nm
260 nm (shoulder at

350)

DMNPE captures UV

light 4x more

efficiently.

~4,500 ~1,000 Lower laser power

needed for DMNPE.

Quantum Yield (

)
0.07 (7%) ~0.05–0.10

Similar conversion

efficiency once photon

is absorbed.

Dark Release Rate
Fast (

)

Slow (~80

)

DMNPE is better for

fast kinetic studies

(e.g., ion channels).

2P Optima 720–740 nm 700–720 nm

DMNPE is compatible

with standard

Ti:Sapphire tuning

ranges.
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Reagent Preparation
Objective: Create a stable stock solution while mitigating spontaneous hydrolysis.

Stock Solution (50 mM):

Dissolve DMNPE-ATP lyophilized powder in sterile, nuclease-free water or dilute buffer

(pH 7.4).

Critical: Do not use acidic buffers; low pH accelerates spontaneous hydrolysis.

Aliquot into light-proof (amber) tubes (10-20 µL each).

Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).

Working Solution (Bath Application):

Dilute stock to 1–2 mM in extracellular recording saline (e.g., ACSF or HBSS).

Add Scavenger: Add 1 mM Dithiothreitol (DTT) or Glutathione.

Why? The photolysis byproduct (nitroso-ketone) is reactive and can modify cysteine

residues on receptors. DTT neutralizes this byproduct.

Optical Setup & Calibration
Objective: Ensure the laser path delivers sufficient energy density to the sample plane.
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Figure 2: Simplified optical path. The Acousto-Optic Modulator (AOM) is critical for defining the

"flash" duration (typically 1-50 ms).

Uncaging Workflow (Live Cell)
Loading: Perfusion of the sample with the Working Solution (containing DMNPE-ATP and

DTT). Incubate for 2-5 minutes to allow equilibration.

Note: If using a static bath (no flow), ensure the liquid depth is shallow (<1 mm) to prevent

the Inner Filter Effect, where the top layer of solution absorbs all UV light, leaving the cells

at the bottom in the dark.

Targeting: Focus on the cell of interest using transmitted light or a long-wavelength

fluorophore (e.g., Alexa 594). Avoid UV excitation during targeting.
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Flash Photolysis:

Trigger: Deliver a laser pulse.

Pulse Duration:

1–5 ms for activating P2X receptors (mimics synaptic release).

10–100 ms for inducing calcium waves or metabolic changes.

Readout: Simultaneously record electrophysiology (patch-clamp) or fluorescence imaging

(e.g., Fluo-4 for Ca2+).

Washout: Perfuse with standard saline to remove ATP and byproducts.

Troubleshooting & Optimization
The "Inner Filter" Effect
If you observe no response despite high laser power, calculate the Optical Density (OD) of your

bath.

Where

is concentration and

is path length. If

, the solution is self-shielding.

Solution: Reduce concentration to 100-500 µM or reduce bath depth.

Spontaneous Activity (Leak)
If cells show activation before the laser flash:

Cause: DMNPE-ATP is hydrolyzing in the bath (dark reaction) or the stock has degraded.

Test: Run a HPLC check on the stock or measure free ATP using a luciferase assay on the

"fresh" buffer.
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Fix: Prepare fresh buffer immediately before use; ensure pH is neutral (7.2–7.4).

Toxicity
If cells bleb or die after uncaging:

Cause 1: UV toxicity. Fix: Switch to 2-photon (720 nm) or reduce UV pulse width.

Cause 2: Byproduct toxicity. Fix: Increase DTT concentration to 2 mM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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